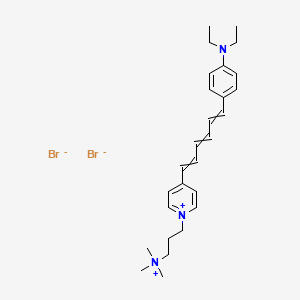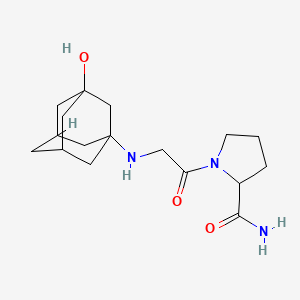
Vildagliptin Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Vildagliptin Impurity A, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₇N₃O₃ and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Vildagliptin Impurity K, also known as Vildagliptin Impurity A, is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in the management of type 2 diabetes mellitus, where GLP-1 secretion and insulinotropic effects are impaired .
Mode of Action
By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels . Elevated levels of GLP-1 and GIP consequently result in improved glycemic control .
Biochemical Pathways
The primary biochemical pathway affected by Vildagliptin Impurity K is the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion . By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of these hormones, thereby enhancing their insulinotropic effects .
Pharmacokinetics
Following oral administration, Vildagliptin Impurity K is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins and distributes extensively into extravascular spaces . Renal clearance of Vildagliptin Impurity K accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs .
Result of Action
The inhibition of DPP-4 by Vildagliptin Impurity K leads to an increase in the levels of GLP-1 and GIP, resulting in improved glycemic control . This results in a decrease in blood glucose levels, making it an effective treatment for type 2 diabetes mellitus .
Action Environment
The action of Vildagliptin Impurity K can be influenced by various environmental factors. For instance, the hydrolysis of Vildagliptin Impurity K is believed to take place in the kidney, resulting in the formation of LAY 151 . Furthermore, the drug metabolism and degradation pathways often overlap, resulting in the formation of identical constituents . Therefore, factors that affect these pathways, such as the presence of other drugs or changes in physiological conditions, can influence the action, efficacy, and stability of Vildagliptin Impurity K .
Biochemical Analysis
Biochemical Properties
Vildagliptin Impurity A interacts with various enzymes and proteins. Vildagliptin, the parent compound, is known to selectively inhibit the enzyme dipeptidyl peptidase-4 (DPP-4) and increase the glucose sensitivity of pancreatic α and β cells . It’s plausible that this compound may have similar interactions, but specific studies on this impurity are needed to confirm this.
Cellular Effects
Studies on Vildagliptin have shown that it can influence cell function by increasing the insulin: glucagon ratio, thereby decreasing hepatic glucose production
Molecular Mechanism
Vildagliptin exerts its effects by inhibiting DPP-4, an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells
Temporal Effects in Laboratory Settings
Studies on Vildagliptin have shown that it can produce clinically meaningful, dose-related decreases in A1C and FPG as add-on therapy in patients with type 2 diabetes inadequately controlled by metformin over a 24-week period .
Dosage Effects in Animal Models
Studies on Vildagliptin have shown that it can induce acute responses in monkeys at high doses, including peripheral edema and elevations of lactate dehydrogenase (LDH) and creatine kinase (CK) activity in the serum .
Metabolic Pathways
Vildagliptin is known to be extensively metabolized via at least four pathways before excretion
Transport and Distribution
Vildagliptin is known to distribute equally between plasma and red blood cells
Properties
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJPEBUSBVYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

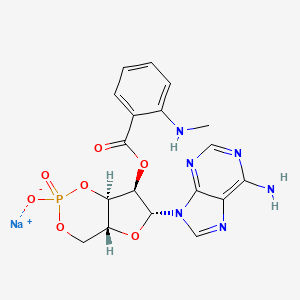
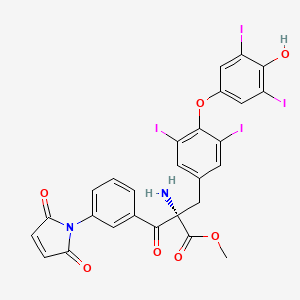
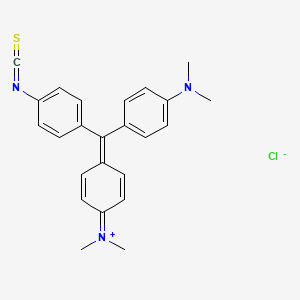
![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)
